N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine
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Overview
Description
trisodium dicarboxymethyl alaninate or trisodium α-DL-alanine diacetate , is a tetradentate complexing agent. Its chemical formula is C7H8NNa3O6 . This compound forms stable chelate complexes with cations having a charge number of at least +2, such as calcium (Ca2+) or magnesium (Mg2+), which are commonly found in hard water.
Preparation Methods
Synthesis:: The industrial synthesis of trisodium N-(1-carboxylatoethyl)iminodiacetate involves several key considerations:
- Achieving high space-time yields.
- Simple reaction control at relatively low pressures and temperatures.
- Continuous process options.
- Minimizing impurities, particularly nitrilotriacetic acid (NTA), which is suspected of being carcinogenic.
- Using inexpensive raw materials.
One synthesis route starts from racemic α-DL-alanine, which is converted to racemic α-ADA by double cyanomethylation with methanal and hydrogen cyanide. Hydrolysis of the intermediately formed diacetonitrile yields the trisodium salt of α-ADA .
Chemical Reactions Analysis
Reactions:: N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed from these reactions vary based on the reaction conditions and the specific functional groups involved.
Scientific Research Applications
N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine finds applications in:
Chemistry: As a complexing agent in analytical chemistry and metal ion separation.
Biology: In studies involving metal ions and their interactions with biomolecules.
Medicine: For targeted drug delivery and imaging.
Industry: In water treatment and as a chelating agent for metal removal.
Mechanism of Action
The compound’s mechanism of action involves its ability to form stable chelate complexes with metal ions. These complexes can influence biological processes, such as enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine stands out due to its improved biodegradability compared to the isomeric β-alaninediacetic acid. Other similar compounds include nitrilotriacetic acid (NTA) .
Properties
CAS No. |
131322-70-8 |
---|---|
Molecular Formula |
C14H14N2O6S |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O6S/c17-12(18)6-16(7-13(19)20)11(14(21)22)5-9-1-3-10(4-2-9)15-8-23/h1-4,11H,5-7H2,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
QRFPXJDUDVFKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N(CC(=O)O)CC(=O)O)N=C=S |
Origin of Product |
United States |
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